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Get Quote

The table below summarizes the key adverse events (AEs) associated with selpercatinib and provides a

comparison with pralsetinib where data is available, based on recent real-world pharmacovigilance studies

[1][2].

Adverse Event (PT)

Selpercatinib Signal
Strength (ROR)

Pralsetinib Signal
Strength (ROR)

Key Comparisons & Notes

Hypertension

Pericardial effusion

Dysphagia

Hemiparesis

Confirmed signal [2]

New significant signal

[1]

New significant signal

[1]

New significant signal

[1]

Confirmed signal

[2]

Higher incidence in
males [2]

A known, common AE for both
drugs.

Identified as a new AE of
interest for selpercatinib.

A new signal for selpercatinib;
also reported for pralsetinib.

Identified as a new AE of
interest for selpercatinib.
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Selpercatinib Signal Pralsetinib Signal

Adverse Event (PT) Key Comparisons & Notes
Strength (ROR) Strength (ROR)

Pulmonary Signal detected [2] Associated with selpercatinib.

Embolism

Deep Vein Signal detected [2] Associated with selpercatinib.

Thrombosis

Hepatic function Signal detected [1] More frequently reported in

abnormal Asia and with single doses
>160 mg.

Hypersensitivity Signal detected [1] More frequently reported in

Asia and in individuals <50 kg.

Rhabdomyolysis New significant Associated with pralsetinib, not
signal [2] prominently with selpercatinib.

Myocardial injury New significant Associated with pralsetinib, not
signal [2] prominently with selpercatinib.

Cognitive disorder New significant Associated with pralsetinib, not
signal [2] prominently with selpercatinib.

Comparative Insights:

¢ Selpercatinib vs. Pralsetinib: A direct comparative study found that the risk of certain AEs like
decreased platelet count, anemia, pneumonitis, asthenia, and edema was significantly higher
with pralsetinib. In contrast, the risk of ascites and elevated liver enzymes (ALT/AST) was
significantly higher with selpercatinib [2].
e Demographic Influences: AE profiles can vary by demographics [1] [2].
o For selpercatinib, males had a higher incidence of QT prolongation and dysphagia, while
younger adults (18-65) were more prone to pyrexia and pleural effusion compared to those over
65 [2].
o For pralsetinib, females experienced more hypertension and pulmonary embolism, while
males were more susceptible to rhabdomyolysis [2].
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Real-World Treatment Outcomes

Real-world studies supplement clinical trial data by showing how drugs perform in broader, more diverse

patient populations. The following table outlines key effectiveness outcomes for selpercatinib [3].

Outcome Measure

Real-World Results
(almNSCLC
Patients)

Context & Notes

Real-World Time to
Treatment Discontinuation or
Death (rwTTDd)

Real-World Time to Next

Treatment or Death
(rwTTNTd)

Medication Possession Ratio
(MPR)

Median: 12.1 - 22.4
months

Median: 16.2 - 21.0
months

Median: 0.98 (IQR:
0.84-1.00)

Flatiron Health DB (FHD): 22.4 mo [3]. Optum
CDM: 12.1 mo [3]. Reflects duration of
treatment in a real-world setting.

FHD: 21.0 mo [3]. Optum CDM: 16.2 mo [3].
Indicates the length of time before a
subsequent therapy is needed.

In Optum CDM, 77.3% of patients were
adherent (MPR >0.80) [3]. Demonstrates high
adherence to selpercatinib in routine practice.

Interpretation of Outcomes: These real-world effectiveness results in a cohort that was generally older and

had more comorbidities were largely consistent with the progression-free survival (PFS) reported in the

phase 3 LIBRETTO-431 trial, further supporting selpercatinib as a standard of care for RET-altered cancers

[3].

Methodologies for FAERS Analysis

The real-world evidence summarized above is generated through rigorous analysis of the FAERS database.

Here are the detailed methodologies employed in the cited studies.

Data Source and Processing

e Data Extraction: FAERS data is collected quarterly. Studies typically analyze reports where the drug
of interest is listed as the "Primary Suspected” (PS) agent [1].
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e Data Cleaning: This critical step involves removing duplicate reports and excluding AEs not directly
attributed to the drug (e.g., medication errors, disease progression) to ensure analysis focuses on
drug-induced AEs [1] [2].

e AE Coding: Adverse events are coded using the Medical Dictionary for Regulatory Activities
(MedDRA), which categorizes AEs into Preferred Terms (PT) and System Organ Classes (SOC)
for standardized analysis [1] [2].

Disproportionality Analysis This is the core statistical method for identifying potential safety signals in
pharmacovigilance. It compares the reporting frequency of a specific AE for a drug of interest against the

reporting frequency for all other drugs in the database [1] [2].

e Primary Metric: The Reporting Odds Ratio (ROR) is commonly used [2].

¢ Signal Detection Criteria: An AE is considered a significant signal if it meets predefined thresholds.
For example, a signal may be defined by a lower bound of the ROR's 95% confidence interval
exceeding 1, and a minimum case count of 3 or more [1].

Stratified Analysis Studies often conduct subgroup analyses to investigate how AE signals differ based on
patient characteristics such as sex, age group, reporter continent, and drug dosage [1] [2]. Statistical

significance between subgroups is typically assessed using Fisher's exact test [1].

Key Resistance Mechanisms

Understanding resistance is crucial for long-term cancer management. While on-target RET mutations (like
G810) occur, selpercatinib resistance can also arise through off-target mechanisms, where the cancer

activates alternative signaling pathways to bypass RET inhibition [4].

The following diagram illustrates this complex, evolving resistance process observed in a clinical case,

where a patient's tumor developed successive new genetic alterations to overcome targeted treatments [4].
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Selpercatinib Resistance via Off-Target Alterations
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This case demonstrates that sequential liquid biopsy and molecular profiling are essential to guide
dynamic treatment strategies. When one resistance pathway emerges, combining targeted inhibitors (e.g.,
selpercatinib with entrectinib) can re-establish tumor control, providing a proof-of-concept for personalized,

N-of-1 care approaches [4].

Conclusions and Research Implications

Real-world evidence from FAERS solidifies our understanding of selpercatinib's profile:

e Safety: It is crucial to monitor for both known AEs (hypertension, elevated liver enzymes) and newly
identified signals like pericardial effusion and dysphagia. Demographic factors significantly influence
AE risk [1] [2].

o Effectiveness: Real-world outcomes confirm the durable efficacy of selpercatinib observed in
clinical trials, with high treatment adherence in practice [3].

¢ Resistance Management: Off-target resistance is a key challenge. Proactive molecular monitoring
and combination targeted therapies represent the future of managing advanced, evolving cancers [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [selpercatinib real-world evidence FAERS database analysis].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b542954+#selpercatinib-real-world-evidence-faers-database-

analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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